3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone
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Overview
Description
3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 2-thioxo-4-thiazolidinone in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-phenyl-2-propen-1-one: A structurally related compound with similar aromatic substituents.
1-(3-Chloro-4-methylphenyl)-1-methylethyl chloride: Another related compound with a different functional group arrangement.
Uniqueness
3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone is unique due to its combination of a thiazolidinone ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
312601-82-4 |
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Molecular Formula |
C23H21N3OS2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-15(2)26-22(27)20(29-23(26)28)13-18-14-25(19-7-5-4-6-8-19)24-21(18)17-11-9-16(3)10-12-17/h4-15H,1-3H3/b20-13- |
InChI Key |
LOSNJXYUDYVLQS-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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